molecular formula C12H9N3O2 B15538240 N-(3-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide

N-(3-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B15538240
M. Wt: 227.22 g/mol
InChI Key: WHICWFMNWVUVGY-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is further linked to a 3-cyanophenyl moiety. This structure combines an electron-withdrawing cyano group with the oxazole ring's aromaticity, making it a candidate for diverse biological interactions, particularly in enzyme inhibition or receptor binding.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

N-(3-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H9N3O2/c1-8-5-11(15-17-8)12(16)14-10-4-2-3-9(6-10)7-13/h2-6H,1H3,(H,14,16)

InChI Key

WHICWFMNWVUVGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC(=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Electron-Withdrawing vs. Electron-Donating Groups
  • N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide (): Substitutes the cyano group with a chloro atom. Molecular weight: 236.65 g/mol; purity ≥95% .
  • N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide ():

    • Features dual chloro substituents on the phenyl and oxazole rings.
    • The chloro groups may enhance lipophilicity, favoring membrane penetration but possibly reducing water solubility .
Cyano-Specific Interactions

The 3-cyanophenyl group in the target compound introduces a strong electron-withdrawing effect, which could stabilize charge interactions in enzyme active sites (e.g., hydrogen bonding or dipole interactions). This contrasts with bulkier substituents like 5-(5,6,7,8-tetrahydronaphthalen-2-yl) in , where steric bulk enhances xanthine oxidase binding (Ki in nanomolar range) .

Oxazole Ring Modifications

5-Methyl Substitution

The 5-methyl group on the oxazole ring is conserved in multiple analogs (e.g., ). This substitution likely contributes to metabolic stability by shielding reactive sites, as seen in Ceapin-A4 (), where furan and pyrazole groups adjacent to oxazole enhance stability for protein interaction studies .

Positional Isomerism
  • N-(9H-Purin-6-yl)-1,2-oxazole-3-carboxamides ():
    • Substitution at the purine ring’s 6-position enables competitive inhibition of xanthine oxidase.
    • Activity is highly dependent on the 5-substituent’s size, with bulky groups (e.g., tetrahydronaphthyl) optimizing binding .
Enzyme Inhibition
  • Xanthine Oxidase Inhibitors (): Bulky 5-substituents (e.g., tetrahydronaphthyl) enhance inhibition potency. The target compound’s 3-cyanophenyl group may favor interactions with polar enzyme pockets, though its smaller size could limit efficacy compared to bulkier analogs.
Antimicrobial Potential

The cyano group’s polarity in the target compound might reduce membrane permeability compared to lipophilic dichlorophenoxy analogs .

Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Reference
N-(3-Cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide C₁₂H₁₀N₃O₂ 243.23 3-Cyanophenyl, 5-methyl N/A N/A
N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide C₁₁H₉ClN₂O₂ 236.65 3-Chlorophenyl, 5-methyl ≥95%
N-(9H-Purin-6-yl)-5-(tetrahydronaphthyl)-oxazole-3-carboxamide C₁₈H₁₇N₇O₂ 375.38 5-Tetrahydronaphthyl N/A
Ceapin-A4 C₁₈H₁₆N₄O₂ 320.35 Furan-2-yl, benzylpyrazolyl N/A

Key Research Findings

Substituent Bulk and Activity: Bulky groups at the oxazole 5-position (e.g., tetrahydronaphthyl) enhance xanthine oxidase inhibition by filling hydrophobic pockets, whereas polar groups like cyano may target polar regions .

Electronic Effects: The 3-cyanophenyl group’s electron-withdrawing nature could improve binding to enzymes requiring charge stabilization, contrasting with chloro or methyl groups .

Synthetic Feasibility : High-purity analogs (e.g., 99.7% for 33 in ) suggest that advanced purification techniques are critical for bioactive carboxamides .

Q & A

Q. What synthetic routes are commonly employed for N-(3-cyanophenyl)-5-methyl-1,2-oxazole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves cyclization and acylation steps. For example, oxazole ring formation may use LiAlH₄ in anhydrous ether under controlled temperatures (0°C initially, then room temperature), followed by purification via silica gel chromatography or preparative HPLC . Optimization strategies include:

  • Catalyst selection : Transition metal catalysts or bases like K₂CO₃ to enhance nucleophilic substitution.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency compared to conventional heating .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Confirm the structure using:

  • ¹H/¹³C NMR : Look for characteristic peaks (e.g., oxazole proton at δ 6.5–7.0 ppm, cyano group absence due to lack of protons) .
  • IR spectroscopy : Identify carbonyl (C=O) stretching near 1650–1700 cm⁻¹ and nitrile (C≡N) around 2200–2260 cm⁻¹ .
  • High-resolution mass spectrometry (HRMS) : Match experimental and theoretical molecular ion peaks (e.g., [M+H]⁺) within 5 ppm error .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Silica gel chromatography : Effective for separating polar impurities using gradients of ethyl acetate/hexane .
  • Preparative HPLC : Ideal for high-purity (>99%) isolation, especially for isomers or closely related byproducts .
  • Recrystallization : Use methanol or ethanol for final polishing to achieve >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?

  • Substituent variation : Synthesize analogs with modified substituents (e.g., replacing cyano with halogens or methoxy groups) to assess impact on target binding .
  • Enzymatic assays : Measure inhibition constants (Kᵢ) against targets like enoyl-acyl carrier protein reductase (FabI) using fluorescence-based assays .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes and guide rational design .

Q. What experimental approaches resolve contradictions in crystallographic data for oxazole-based carboxamides?

  • SHELX refinement : Employ SHELXL for high-resolution data to address disordered atoms or twinning .
  • Multi-conformer modeling : Account for flexible substituents (e.g., cyano group rotation) using occupancy refinement .
  • Validation tools : Cross-check with PLATON or RINGER to detect overfitting or missing electron density .

Q. How can researchers mitigate toxicity risks associated with handling this compound in laboratory settings?

  • PPE guidelines : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Acute toxicity testing : Conduct OECD 423 assays to determine LD₅₀ values and establish safety protocols .
  • Waste management : Neutralize cyanide-containing byproducts with FeSO₄ before disposal .

Methodological Challenges & Data Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar oxazole-carboxamide compounds?

  • Parameter standardization : Compare reactions under identical conditions (solvent, temperature, catalyst loading).
  • Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolysis of nitrile to amide) affecting yield .
  • Scale-up effects : Pilot small-scale reactions (<1 mmol) before scaling to avoid heat/mass transfer issues .

Q. What strategies improve the reproducibility of biological activity assays for this compound?

  • Positive controls : Include known inhibitors (e.g., triclosan for FabI assays) to validate experimental conditions .
  • Dose-response curves : Use ≥10 concentration points to calculate accurate IC₅₀ values .
  • Batch consistency : Characterize each compound batch via HPLC and NMR prior to testing .

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